
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12ClN. It is a derivative of tetrahydroquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The presence of a chlorine atom at the 6th position and a methyl group at the 8th position distinguishes this compound from other tetrahydroquinoline derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with methyl vinyl ketone in the presence of a catalyst to form the desired tetrahydroquinoline structure. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline compounds depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The chlorine atom and the methyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Chloro-6-methyl-1,2,3,4-tetrahydroquinoline
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline
Uniqueness
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical and biological properties. These structural differences can lead to variations in reactivity, binding affinity, and overall biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12ClN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h5-6,12H,2-4H2,1H3 |
Clé InChI |
UKFXUXTUCSPSGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1NCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




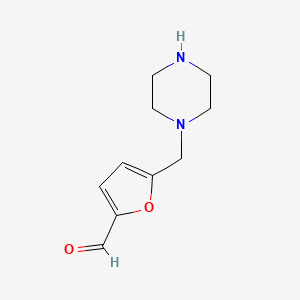
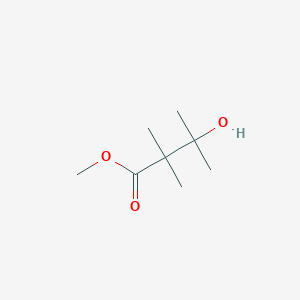


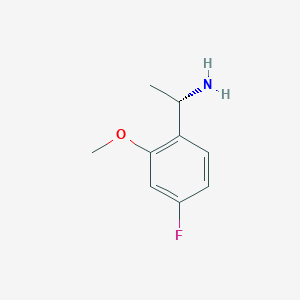
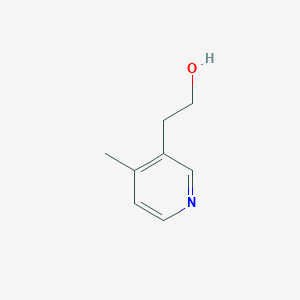
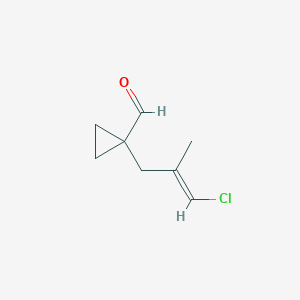
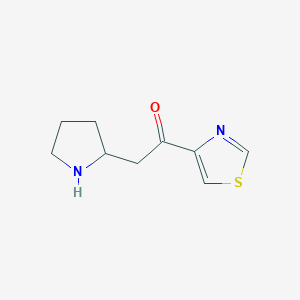
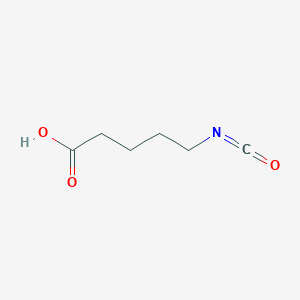

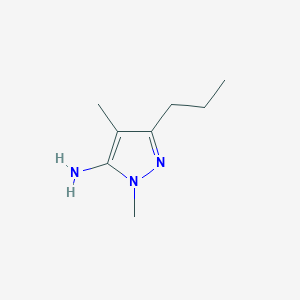
amine](/img/structure/B15272542.png)
